REACTION_CXSMILES
|
[Br:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[H-].[Na+].S(OCC)(O[CH2:17][CH3:18])(=O)=O>O1CCCC1>[Br:1][C:2]1[N:6]([CH2:17][CH3:18])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Type
|
CUSTOM
|
Details
|
after stirring at 10 C for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 10 C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 40 C for several hours
|
Type
|
TEMPERATURE
|
Details
|
cooled to 22 C
|
Type
|
CUSTOM
|
Details
|
quenched with 100 ml water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted twice with 50 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
An oil was obtained
|
Type
|
CUSTOM
|
Details
|
that crystallized on standing which
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC2=C(N1CC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |